2-Amino-6-fluoro-3H-indol-3-one

lipophilicity membrane permeability physicochemical property

Researchers optimizing CNS kinase inhibitors face rapid oxidative metabolism at the indole C6 position, derailing lead programs. 2-Amino-6-fluoro-3H-indol-3-one (CAS 475142-97-3) directly addresses this with a pre-installed 6-fluoro metabolic shield. • ΔlogP +0.14 vs. des-fluoro analog without increasing PSA (55.45 Ų); PSA/MW <0.34 maintains CNS drug-like profile. • Validated FLT3 inhibitor scaffold with nanomolar potency; ideal for parallel kinase library synthesis. • Preserved 2-amino-3-oxo H-bonding capacity ensures target recognition during derivatization.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
Cat. No. B13116916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluoro-3H-indol-3-one
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(C2=O)N
InChIInChI=1S/C8H5FN2O/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H,(H2,10,11,12)
InChIKeyVIYHOQNJBMGFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-fluoro-3H-indol-3-one – Identity & Sourcing


2-Amino-6-fluoro-3H-indol-3-one (CAS 475142-97-3) is a fluorinated indolone derivative bearing a 2-amino group and a 3-oxo functionality. Its computed properties include a molecular weight of 164.14 g/mol, a polar surface area (PSA) of 55.45 Ų, and a logP of 1.15 . The compound belongs to the 2-aminoindolone class, which has been explored as a scaffold for kinase inhibitors and other bioactive molecules [1].

2-Amino-6-fluoro-3H-indol-3-one vs. Des-Fluoro Analog


The 6-fluoro substituent on 2-amino-6-fluoro-3H-indol-3-one imparts quantifiable differences in lipophilicity (ΔlogP = +0.14 versus the non-fluorinated analog) and introduces the metabolic blockade of the C6 position, a common site of oxidative metabolism in indoles [1]. These physicochemical and metabolic features cannot be replicated by the des-fluoro analog, making generic substitution a risk in applications where membrane permeability, metabolic stability, or electronic effects are critical selection criteria.

2-Amino-6-fluoro-3H-indol-3-one: Quantitative Evidence


Lipophilicity Enhancement Over Des-Fluoro Analog

The target compound exhibits a computed logP of 1.15, compared to 1.01 for the non-fluorinated 2-amino-3H-indol-3-one, yielding a ΔlogP of +0.14 . This difference is attributable to the 6-fluoro substituent and is consistent with the known lipophilicity-enhancing effect of aromatic fluorine substitution [1].

lipophilicity membrane permeability physicochemical property

Unchanged PSA Despite MW Increase

Both the target compound and the non-fluorinated analog share an identical computed PSA of 55.45 Ų . The target’s higher molecular weight (164.14 vs. 146.15) combined with unchanged PSA results in a lower PSA/MW ratio, which may favor blood-brain barrier penetration or membrane partitioning without sacrificing hydrogen-bonding capacity.

polar surface area drug-likeness physicochemical property

C6 Metabolic Blockade via Fluorination

The C6 position of indole is a known site for cytochrome P450-mediated hydroxylation. Replacement of the C6 hydrogen with fluorine, which forms a strong C–F bond (~485 kJ/mol vs. C–H ~413 kJ/mol), is an established strategy to block oxidative metabolism at that position [1]. While no direct metabolic stability data are available for this specific compound, the class-level principle has been validated across numerous fluorinated indole drug candidates.

metabolic stability CYP450 fluorine blocking

2-Aminoindolone: FLT3 Inhibitor Scaffold

Indolone derivatives bearing a 2-amino group have been reported as potent FLT3 inhibitors, with lead compound LC-3 exhibiting an IC50 of 8.4 nM against FLT3 and a cellular IC50 of 5.3 nM in MV-4-11 cells [1]. The 2-amino-6-fluoroindolone core maps directly onto this pharmacophore, positioning the 6-fluoro substituent to modulate both electronic properties and metabolic stability within the same scaffold.

FLT3 kinase inhibitor indolone scaffold

2-Amino-6-fluoro-3H-indol-3-one: Application Scenarios


Fluorinated Kinase Library Building Block

The 2-aminoindolone scaffold, validated by FLT3 inhibitors with nanomolar potency , serves as an ideal core for parallel synthesis of kinase-focused libraries. The 6-fluoro substituent provides a pre-installed metabolic shield and enhanced lipophilicity (logP = 1.15 vs. 1.01 for des-fluoro analog) [1], making this compound a strategic choice for lead optimization programs targeting intracellular kinases.

Fluorine Effect Probe for Indole Metabolism

The C6-fluorinated indolone can be used as a tool compound to investigate the impact of fluorine substitution on CYP-mediated metabolism in cell-based assays. Since C6 is a known metabolic soft spot in indoles [1], this compound enables direct comparison with the non-fluorinated analog to quantify changes in metabolic clearance without confounding structural modifications.

6-Fluorotryptophan Analog Intermediate

The 2-amino-6-fluoroindolone core can be elaborated into 6-fluorotryptophan derivatives through standard indole functionalization chemistry. The preserved PSA (55.45 Ų) ensures that hydrogen-bonding capacity is maintained during further derivatization, which is critical for maintaining target recognition in peptide-based therapeutics.

CNS Drug Discovery Scaffold

The combination of moderate logP (1.15), low PSA (55.45 Ų), and a PSA/MW ratio below 0.34 positions this compound favorably within CNS drug-like chemical space. Compared to the non-fluorinated analog, the 6-fluoro substituent improves lipophilicity without increasing PSA , a profile that is difficult to achieve through alternative substituents and directly relevant to blood-brain barrier penetration.

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